molecular formula C22H27NO4S B14006472 tert-Butyl ((1S,2S)-2-((2,6-dimethoxyphenyl)thio)-2,3-dihydro-1H-inden-1-yl)carbamate

tert-Butyl ((1S,2S)-2-((2,6-dimethoxyphenyl)thio)-2,3-dihydro-1H-inden-1-yl)carbamate

Cat. No.: B14006472
M. Wt: 401.5 g/mol
InChI Key: KHXUKAYDGXAQHM-OALUTQOASA-N
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Description

tert-Butyl ((1S,2S)-2-((2,6-dimethoxyphenyl)thio)-2,3-dihydro-1H-inden-1-yl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, a dimethoxyphenyl thioether, and a dihydroindenyl carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1S,2S)-2-((2,6-dimethoxyphenyl)thio)-2,3-dihydro-1H-inden-1-yl)carbamate typically involves multiple steps, including the formation of the dihydroindenyl core, the introduction of the dimethoxyphenyl thioether, and the final attachment of the tert-butyl carbamate group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, such as continuous flow reactors or batch processing, to produce significant quantities. These methods are optimized for efficiency, cost-effectiveness, and safety, ensuring that the compound can be produced on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1S,2S)-2-((2,6-dimethoxyphenyl)thio)-2,3-dihydro-1H-inden-1-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of functionalized compounds.

Scientific Research Applications

tert-Butyl ((1S,2S)-2-((2,6-dimethoxyphenyl)thio)-2,3-dihydro-1H-inden-1-yl)carbamate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential, particularly in drug development for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl ((1S,2S)-2-((2,6-dimethoxyphenyl)thio)-2,3-dihydro-1H-inden-1-yl)carbamate involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl ((1S,2S)-2-((2,6-dimethoxyphenyl)thio)-2,3-dihydro-1H-inden-1-yl)carbamate include other carbamate derivatives, thioethers, and dihydroindenyl compounds. Examples include:

  • This compound
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H27NO4S

Molecular Weight

401.5 g/mol

IUPAC Name

tert-butyl N-[(1S,2S)-2-(2,6-dimethoxyphenyl)sulfanyl-2,3-dihydro-1H-inden-1-yl]carbamate

InChI

InChI=1S/C22H27NO4S/c1-22(2,3)27-21(24)23-19-15-10-7-6-9-14(15)13-18(19)28-20-16(25-4)11-8-12-17(20)26-5/h6-12,18-19H,13H2,1-5H3,(H,23,24)/t18-,19-/m0/s1

InChI Key

KHXUKAYDGXAQHM-OALUTQOASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1[C@H](CC2=CC=CC=C12)SC3=C(C=CC=C3OC)OC

Canonical SMILES

CC(C)(C)OC(=O)NC1C(CC2=CC=CC=C12)SC3=C(C=CC=C3OC)OC

Origin of Product

United States

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